Coumarin, 3-glyoxyloyl-

Catalog No.
S524255
CAS No.
91635-05-1
M.F
C11H6O4
M. Wt
202.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin, 3-glyoxyloyl-

CAS Number

91635-05-1

Product Name

Coumarin, 3-glyoxyloyl-

IUPAC Name

2-oxo-2-(2-oxochromen-3-yl)acetaldehyde

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

InChI

InChI=1S/C11H6O4/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-6H

InChI Key

HGVHQIKVXUMASV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O

Solubility

Soluble in DMSO

Synonyms

Coumarin, 3-glyoxyloyl-; 3-Glyoxylcoumaric aldehyde; 3-Glyoxyloylcoumarin; Aldeide cumarin-3-gliossilica

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O

Description

The exact mass of the compound Coumarin, 3-glyoxyloyl- is 202.0266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Coumarin, 3-glyoxyloyl- is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes a coumarin moiety substituted with a glyoxyloyl group at the 3-position. Its chemical formula is C11H6O4C_{11}H_6O_4 . Coumarins are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and agriculture.

  • Condensation Reactions: The glyoxyloyl group can undergo condensation reactions, particularly with amines and hydrazines, leading to the formation of Schiff bases and other derivatives.
  • Cyclization Reactions: The compound can also engage in cyclization reactions to form more complex heterocyclic structures.
  • Esterification: It can react with alcohols to form esters, often using coupling agents like dicyclohexylcarbodiimide (DCC) .

These reactions enhance its utility in organic synthesis and medicinal chemistry.

Coumarin derivatives, including coumarin, 3-glyoxyloyl-, exhibit a wide range of biological activities:

  • Antimicrobial Activity: Various studies have demonstrated that coumarin derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition: Compounds related to coumarin, 3-glyoxyloyl- have been reported to inhibit enzymes such as monoamine oxidase and α-chymotrypsin, indicating potential therapeutic applications in treating mood disorders and other conditions .

The synthesis of coumarin, 3-glyoxyloyl- typically involves several methods:

  • Knoevenagel Condensation: This method involves the reaction of a suitable aldehyde with a malonic acid derivative in the presence of a base to form the coumarin structure.
  • Steglich Esterification: This technique employs DCC and DMAP to facilitate the esterification of coumarin-3-carboxylic acid with glyoxylic acid or its derivatives .
  • Multicomponent Reactions: Recent advancements have introduced multicomponent reactions involving salicylaldehydes, Meldrum's acid, and alcohols to synthesize various coumarin derivatives efficiently .

Coumarin, 3-glyoxyloyl- has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemicals: Its potential use as a pesticide or herbicide is under investigation due to its ability to affect plant growth and development.
  • Fluorescent Dyes: Coumarins are often used in dye applications due to their fluorescent properties.

Studies on the interactions of coumarin, 3-glyoxyloyl- with biological systems have revealed:

  • Protein Binding Studies: Research indicates that this compound can interact with various proteins, affecting their function and stability.
  • Mechanism of Action: The biological effects are often linked to its ability to inhibit specific enzymes or modulate signaling pathways within cells.

These interactions are crucial for understanding its therapeutic potential and safety profile.

Coumarin, 3-glyoxyloyl- shares structural similarities with several other compounds within the coumarin family. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
CoumarinBasic coumarin structureFound in many plants; known for mild anticoagulant effects.
Coumarin-3-carboxylic acidCarboxylic acid group at C-3Exhibits strong antimicrobial activity; versatile for further derivatization.
Coumarin-8-methoxyMethoxy group at C-8Enhanced solubility; used in fluorescent dyes.
Coumarin-3-acetic acidAcetic acid group at C-3Known for anti-inflammatory properties.

Coumarin, 3-glyoxyloyl- is distinguished by its glyoxyloyl substitution, which enhances its reactivity and biological activity compared to other simpler coumarins.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Exact Mass

202.0266

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

91635-05-1

Wikipedia

Coumarin, 3-glyoxyloyl-

Dates

Modify: 2024-02-18
1: Chattha FA, Munawar MA, Nisa M, Ashraf M, Kousar S, Arshad S. Potential antibacterial activity of coumarin and coumarin-3-acetic acid derivatives. Pak J Pharm Sci. 2015 May;28(3):819-23. PubMed PMID: 26004713.
2: Kaur M, Kohli S, Sandhu S, Bansal Y, Bansal G. Coumarin: a promising scaffold for anticancer agents. Anticancer Agents Med Chem. 2015;15(8):1032-48. Review. PubMed PMID: 25553437.
3: Hettie KS, Glass TE. Coumarin-3-aldehyde as a scaffold for the design of tunable PET-modulated fluorescent sensors for neurotransmitters. Chemistry. 2014 Dec 22;20(52):17488-99. doi: 10.1002/chem.201403128. Epub 2014 Oct 24. PubMed PMID: 25346467.

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